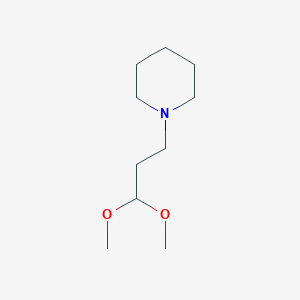

1-(3,3-Dimethoxypropyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethoxypropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-12-10(13-2)6-9-11-7-4-3-5-8-11/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCCJPFPDHQXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCN1CCCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31007-28-0 | |

| Record name | 1-Piperidinepropionaldehyde dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperidine Scaffolds in Organic Synthesis

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals. nih.govsemanticscholar.org Its prevalence stems from its unique conformational properties and its ability to engage in specific interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the saturated carbocyclic framework provides a three-dimensional structure that can be crucial for molecular recognition. whiterose.ac.uk

The significance of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas. This structural unit is a cornerstone in the design of agents targeting the central nervous system, as well as in the development of antihistamines, anticancer drugs, and analgesics. The ability to introduce stereocenters and diverse substituents onto the piperidine ring allows chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. nih.gov This has driven the development of a vast number of synthetic methodologies aimed at constructing and functionalizing the piperidine core. nih.gov

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Methylphenidate | CNS Stimulant |

| Donepezil | Acetylcholinesterase Inhibitor |

| Fentanyl | Opioid Analgesic |

| Haloperidol | Antipsychotic |

| Loratadine | Antihistamine |

| Paroxetine | Antidepressant (SSRI) |

Role of 1 3,3 Dimethoxypropyl Piperidine As a Versatile Synthetic Intermediate

1-(3,3-Dimethoxypropyl)piperidine serves as a valuable and specialized building block in organic synthesis, primarily functioning as a stable precursor to 1-(3-oxopropyl)piperidine. The 3,3-dimethoxypropyl group is a dimethyl acetal (B89532), a common and robust protecting group for an aldehyde functional group. This protection strategy is crucial because aldehydes are highly reactive and can undergo undesired reactions under various conditions. By masking the aldehyde as an acetal, the this compound molecule can be carried through multiple synthetic steps without interference from the aldehyde functionality.

The versatility of this intermediate lies in the controlled deprotection of the acetal group, typically under mild acidic conditions, to reveal the reactive aldehyde. This unmasked aldehyde can then participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategy allows for the precise introduction of a 3-piperidinopropanaldehyde moiety into a target molecule at a desired stage of a synthetic sequence. This is particularly useful in the construction of complex alkaloids and other nitrogen-containing natural products where a three-carbon chain extension from the piperidine (B6355638) nitrogen is required. For instance, the liberated aldehyde is a key functional group for engaging in reactions such as Wittig olefinations, reductive aminations, and aldol (B89426) condensations, thereby enabling the elaboration of intricate molecular frameworks.

Table 2: Potential Synthetic Transformations of the Aldehyde Unmasked from this compound

| Reaction Type | Reagent(s) | Product Functional Group |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

| Aldol Condensation | Ketone or Ester enolate | β-Hydroxy carbonyl |

| Grignard Reaction | Organomagnesium halide | Secondary Alcohol |

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydro-β-carboline |

Overview of Advanced Research Trajectories

Direct Synthesis Approaches to the Piperidine Ring

The formation of the piperidine ring can be achieved through various synthetic routes, ranging from conventional multistep pathways to modern catalytic protocols. These methods focus on constructing the heterocyclic ring from acyclic or aromatic precursors.

Conventional Multistep Reaction Pathways

Historically, the synthesis of piperidines has relied on robust, albeit often harsh, multistep procedures. One of the most fundamental methods is the catalytic hydrogenation of pyridine (B92270) and its derivatives. dtic.mil This process typically employs a nickel catalyst at elevated temperatures (170-200°C) to reduce the aromatic pyridine ring to the saturated piperidine ring. dtic.mil Alternative reducing agents such as sodium in ethanol (B145695) or tin in hydrochloric acid have also been utilized for this transformation. dtic.mil

Another classical approach involves the cyclization of linear precursors. For instance, 5-aminoalkanols can serve as precursors to piperidines. dtic.mil Similarly, the reduction of 3,4-substituted 2-piperidones, which are themselves accessible intermediates, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), provides the corresponding piperidines. dtic.mil A simple, one-pot preparation can also be achieved through the efficient chlorination of amino alcohols with thionyl chloride (SOCl₂), which bypasses the need for the traditional sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org

Catalytic Synthesis Protocols

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the piperidine ring has significantly benefited from the development of advanced catalytic systems, including those based on transition metals and enzymes.

Transition metals are powerful catalysts for a wide array of organic transformations, and their application in piperidine synthesis is extensive.

Palladium (Pd): Palladium catalysis offers versatile routes to piperidines. The reductive Heck coupling is a notable method for constructing highly substituted piperidine rings, avoiding the use of stoichiometric, toxic, and sensitive reagents like Ni(COD)₂. nih.gov Palladium catalysts also enable the diastereoselective synthesis of cis- and trans-2,4-disubstituted piperidines via Negishi coupling between piperidinylzinc reagents and aryl iodides. thieme-connect.com Other innovative methods include a Wacker-type aerobic oxidative cyclization of alkenes to access various six-membered nitrogen heterocycles organic-chemistry.org and a photoinduced palladium-catalyzed cascade reaction that uses chiral amino acid derivatives to produce multi-substituted chiral piperidines. thieme-connect.com

Iridium (Ir): Iridium catalysts are highly effective for the synthesis of piperidines. A notable application is the cyclocondensation of amino alcohols and aldehydes, which furnishes 3,4-disubstituted piperidines with high stereoselectivity. nih.gov Complexes such as [Cp*IrCl₂]₂ have been shown to catalyze the N-heterocyclization of primary amines with diols, yielding a variety of cyclic amines in excellent yields. organic-chemistry.orgresearchgate.net Furthermore, iridium(III) catalysts facilitate the robust and selective ionic hydrogenation of pyridines to the corresponding piperidines, tolerating highly reduction-sensitive functional groups like nitro and bromo moieties. chemrxiv.org

Cobalt (Co): Cobalt-catalyzed reactions provide unique pathways to piperidine derivatives. For example, a cobalt(II) complex catalyzes the radical intramolecular cyclization of linear amino-aldehydes. nih.govresearchgate.net Cobalt carbonyl (Co₂(CO)₈) is used in the chemodivergent synthesis of piperidines from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org Additionally, cobalt-based catalysts have been employed for the hydrogenation of amines to produce piperidine in high yields under moderate conditions. google.com

Iron (Fe): Iron, being an abundant and non-toxic metal, is an attractive catalyst for green chemistry. Iron-catalyzed reductive amination has been used to construct piperidines from methoxyamine-containing boronic esters. nih.gov Annulation reactions using iron(III) chloride can oxidize imines to facilitate cyclization. dtic.mil A flexible and efficient approach for synthesizing substituted pyrrolidines and piperidines involves iron-catalyzed intramolecular C–H amination under mild conditions. thieme-connect.de

Rhodium (Rh): Rhodium catalysts are widely used for asymmetric synthesis. A rhodium-catalyzed reductive transamination reaction allows for the rapid preparation of chiral piperidines from simple pyridinium (B92312) salts with excellent stereoselectivity. dicp.ac.cnresearchgate.net Enantioselective rhodium(I)-catalyzed [2+2+2] cycloadditions have been developed to access polysubstituted piperidines. nih.gov Mild, rhodium-catalyzed hydroaminations of unactivated olefins with alkylamines also produce piperidines in excellent yields. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Piperidine Synthesis

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Palladium (Pd) | Reductive Heck Coupling | Avoids toxic Ni(COD)₂; good for highly substituted piperidines. nih.gov |

| Negishi Coupling | Diastereoselective synthesis of 2,4-disubstituted piperidines. thieme-connect.com | |

| Photoinduced Cascade | Synthesis of chiral piperidines from amino acid derivatives. thieme-connect.com | |

| Iridium (Ir) | Cyclocondensation | Stereospecific synthesis of 3,4-disubstituted piperidines. nih.gov |

| Ionic Hydrogenation | Reduces pyridines with high functional group tolerance. chemrxiv.org | |

| N-Heterocyclization | Cyclization of primary amines with diols. organic-chemistry.org | |

| Cobalt (Co) | Radical Cyclization | Intramolecular cyclization of amino-aldehydes. nih.govresearchgate.net |

| Hydrogenation | High-yield synthesis of piperidine under moderate conditions. google.com | |

| Iron (Fe) | Reductive Amination | Utilizes boronic esters as precursors. nih.gov |

| C-H Amination | Intramolecular cyclization under mild conditions. thieme-connect.de | |

| Rhodium (Rh) | Reductive Transamination | Asymmetric synthesis from pyridinium salts. dicp.ac.cnresearchgate.net |

| [2+2+2] Cycloaddition | Enantioselective route to polysubstituted piperidines. nih.gov |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry. nih.gov

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-defined piperidines. nih.gov This method involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov Another significant development is the first biocatalytic synthesis of piperidines via a multicomponent reaction catalyzed by Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic nanotubes. rsc.orgrsc.org This reusable catalyst facilitates the reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in very good yields. rsc.orgrsc.org More recently, a strategy combining biocatalytic C-H oxidation using hydroxylase enzymes with radical cross-coupling has enabled the modular and enantioselective assembly of complex piperidine derivatives from inexpensive starting materials. chemistryviews.orgmedhealthreview.com

Table 2: Selected Biocatalytic Approaches to Piperidine Synthesis

| Enzyme/Biocatalyst | Reaction Type | Key Features |

|---|---|---|

| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic Cascade | Asymmetric dearomatization of pyridines; high stereoselectivity. nih.gov |

| Candida antarctica Lipase B (CALB) | Multicomponent Reaction | First biocatalytic MCR for piperidines; reusable catalyst. rsc.orgrsc.org |

| Hydroxylase Enzymes | C-H Oxidation | Enables modular synthesis of complex 3D piperidines. chemistryviews.orgmedhealthreview.com |

Multicomponent Cyclization Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot from three or more starting materials. This approach is highly atom-economical and efficient. tandfonline.com Several MCRs have been developed for the synthesis of highly substituted piperidines.

For example, a one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate can be achieved from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, co-catalyzed by Yb(OTf)₃ and AgOTf under mild conditions. tandfonline.com Another strategy involves a four-component reaction using an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to produce polysubstituted piperidones, which can be subsequently reduced. thieme-connect.com Lipase enzymes have also been shown to catalyze multicomponent reactions to form polyfunctionalized piperidines. rsc.org These MCRs provide rapid access to complex piperidine scaffolds with a high degree of stereochemical control, often from simple and readily available starting materials. thieme-connect.com

Table 3: Examples of Multicomponent Reactions for Piperidine Synthesis

| Catalyst System | Reactants | Product Type |

|---|---|---|

| Yb(OTf)₃ / AgOTf | Dimethyl malonate, Formaldehyde O-benzyl oxime | Substituted Piperidone. tandfonline.com |

| None (One-Pot) | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Polysubstituted Piperidone. thieme-connect.com |

| Immobilized Lipase (CALB) | Benzaldehyde, Aniline, Acetoacetate ester | Polyfunctionalized Piperidine. rsc.org |

Ring Formation Strategies Incorporating the Piperidine Moiety

Beyond the direct reduction of aromatic precursors or cyclization of linear chains, specific ring-forming strategies such as cycloadditions and annulations offer distinct advantages for constructing the piperidine skeleton. These methods assemble the ring from multiple components in a highly controlled manner.

Cycloaddition reactions are particularly powerful. For instance, palladium(II)-catalyzed [4+2] cycloadditions have been utilized for piperidine synthesis. nih.gov The [3+3] cycloaddition method has also gained attention, such as the regioselective [3+3] annulation of enones with α-substituted cinnamic acids. nih.gov A "hydrogen borrowing" [5+1] annulation method reported by Donohoe et al. involves an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov This approach forms two new C-N bonds and enables the stereoselective synthesis of substituted piperidines. nih.gov These strategies represent sophisticated ways to build the piperidine ring by combining different fragments, offering complementary approaches to the more traditional methods.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for piperidine synthesis, where a linear precursor containing the requisite nitrogen atom and reactive functional groups is induced to form the six-membered ring. nih.gov The formation of either a new C-N or C-C bond can complete the heterocycle. nih.gov

Radical cyclizations offer a versatile approach to piperidines under mild conditions. These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular addition to an unsaturated moiety to form the ring.

Several catalytic systems have been developed to initiate these transformations. For instance, cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.govmdpi.com Similarly, copper-catalyzed methods have been employed for the radical cyclization of substrates like N-fluoroamines, proceeding via a 1,6-hydrogen atom transfer (HAT) mechanism. nih.govmdpi.com Another approach involves the cyclization of 1,6-enynes, initiated by triethylborane, which proceeds through a complex radical cascade to form polysubstituted alkylidene piperidines. nih.govmdpi.com More recently, photoredox catalysis has emerged as a powerful tool, enabling the construction of complex spirocyclic piperidines from linear aryl halide precursors using an organic photoredox catalyst. nih.gov This method involves the light-driven reduction of the aryl halide to an aryl radical, which then undergoes regioselective cyclization. nih.gov

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

| Catalytic System | Precursor Type | Mechanism Highlight | Reference |

|---|---|---|---|

| Cobalt(II) | Linear Amino-aldehydes | Radical rebound vs. 1,5-H-transfer competition | mdpi.com, nih.gov |

| Copper(I) / Copper(II) | N-Fluoroamines | N-radical formation, 1,6-hydrogen atom transfer | mdpi.com, nih.gov |

| Triethylborane (Radical Initiator) | 1,6-Enynes | Complex radical cascade (5-exo-dig & 3-exo-trig) | mdpi.com, nih.gov |

| Organic Photoredox Catalyst | Linear Aryl Halides with Olefins | Single-electron transfer (SET), Aryl radical cyclization | nih.gov |

The intramolecular carbonyl-ene reaction and the closely related Prins cyclization are effective methods for creating 3,4-disubstituted piperidines with a high degree of stereocontrol. acs.org These reactions involve the cyclization of an aldehyde onto a tethered alkene, generating two new contiguous stereocenters. acs.orgacs.org

A remarkable feature of this methodology is the ability to selectively produce either cis or trans diastereomers by choosing the appropriate catalyst. acs.org Lewis acids, such as methyl aluminum dichloride (MeAlCl₂), typically catalyze the carbonyl-ene cyclization under conditions of thermodynamic control, favoring the formation of the more stable trans-piperidine product. acs.orgacs.orgresearchgate.net In contrast, Brønsted acids, like hydrochloric acid (HCl), promote the Prins cyclization at low temperatures under kinetic control, leading predominantly to the cis-piperidine diastereomer. acs.orgacs.orgresearchgate.net Mechanistic studies suggest the kinetically controlled reaction proceeds through a carbocationic intermediate, where the cis transition state is favored. nih.govbirmingham.ac.uk

Table 2: Catalyst-Dependent Diastereoselectivity in Carbonyl-Ene and Prins Cyclizations

| Catalyst | Reaction Type | Temperature | Control | Predominant Diastereomer | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| MeAlCl₂ | Carbonyl-Ene | Refluxing CHCl₃ | Thermodynamic | trans | Up to 93:7 | acs.org, acs.org |

| HCl | Prins Cyclization | -78 °C | Kinetic | cis | Up to 98:2 | acs.org, acs.org |

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester that yields a cyclic β-keto ester. fiveable.melibretexts.org This reaction is a cornerstone for synthesizing five- and six-membered rings and is readily applicable to the formation of piperidinone structures, which are immediate precursors to piperidines. fiveable.medtic.mil

The reaction is base-catalyzed and proceeds by the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl of the second ester group to form the ring. libretexts.org The subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.org For piperidine synthesis, a 1,6-diester with a nitrogen atom incorporated into the backbone is required. The resulting 2-keto-piperidine-carboxylate can then be hydrolyzed and decarboxylated to give a piperidinone, which can be further reduced to the corresponding piperidine. libretexts.org

Cycloaddition Reactions (e.g., Formal [3+3] Cycloadditions)

Cycloaddition reactions provide a convergent and powerful route to construct the piperidine ring by combining two smaller fragments. Among these, the formal [3+3] cycloaddition is a notable strategy. rsc.org

A well-established method involves the reaction of an activated aziridine (B145994) with a palladium-trimethylenemethane (Pd-TMM) complex. nih.gov The aziridine, bearing an electron-withdrawing group on the nitrogen (such as 4-toluenesulfonyl), acts as a three-atom component. nih.gov The reaction with the Pd-TMM complex leads to the formation of functionalized piperidines. nih.gov This process is often highly enantiospecific, meaning that an enantiomerically pure aziridine precursor will yield an enantiomerically pure piperidine product. nih.govhud.ac.uk This methodology has been successfully applied to the synthesis of various functionalized piperidines, including those that serve as advanced intermediates for alkaloid synthesis. rsc.org

Cyclization from Linear Precursors (e.g., ω-Amino Fatty Acids)

Linear precursors that contain a nitrogen nucleophile and a terminal electrophilic carbon are classic starting materials for piperidine synthesis. nih.gov Omega-amino fatty acids (ω-AmFAs), which possess an amino group and a carboxyl group at opposite ends of a carbon chain, are ideal precursors for producing piperidinones (cyclic amides). rsc.org

The synthesis of a piperidine from an ω-amino fatty acid, such as 6-aminohexanoic acid, involves an intramolecular condensation to form the corresponding lactam, piperidin-2-one. This cyclization typically requires activation of the carboxylic acid group to facilitate the intramolecular nucleophilic attack by the amino group. The resulting piperidinone can then be readily reduced using standard reducing agents, such as lithium aluminum hydride (LiAlH₄), to afford the piperidine ring.

Reductive Amination for Ring Closure

Reductive amination is a robust and widely used method for C-N bond formation and is highly effective for the ring closure step in piperidine synthesis. researchgate.net The reaction involves the condensation between a carbonyl group (aldehyde or ketone) and an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netpearson.com

This strategy can be applied intramolecularly to a linear precursor containing both an amine and a carbonyl group. A particularly powerful variant is the double reductive amination (DRA) of a dicarbonyl compound, such as a dialdehyde (B1249045) or keto-aldehyde, with an amine source. chim.it This approach is a straightforward tool for accessing the piperidine skeleton and is especially valuable in the synthesis of polyhydroxylated piperidines from sugar-derived dialdehydes. chim.itresearchgate.net Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for reducing the iminium ion in the presence of the carbonyl starting material. researchgate.netchim.it Biocatalytic versions using transaminase enzymes have also been developed for the asymmetric synthesis of chiral piperidines from ω-chloroketones, offering high enantiopurity. acs.org

Stereoselective and Asymmetric Synthesis of this compound and Its Analogs

Achieving stereochemical control is paramount in modern synthetic chemistry, particularly for producing bioactive molecules where specific isomers are required. The synthesis of chiral piperidines, including analogs of this compound, employs various sophisticated strategies to control the three-dimensional arrangement of atoms.

Asymmetric hydrogenation of pyridine derivatives, specifically pyridinium salts, has emerged as a powerful and atom-economical method for synthesizing enantiomerically enriched piperidines. rsc.org This strategy avoids lengthy multi-step classical syntheses and provides access to highly valuable chiral products. dicp.ac.cn

A prominent approach involves the use of transition metal catalysts, particularly those based on iridium and rhodium, paired with chiral phosphine (B1218219) ligands. For instance, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with excellent levels of enantioselectivity, reaching up to a 99.3:0.7 enantiomeric ratio (er). acs.org The choice of ligand, such as MeO-BoQPhos, is critical to the success of this transformation. acs.org DFT calculations have suggested an outer-sphere dissociative mechanism for the reduction, where the initial protonation of an enamine intermediate is the key stereochemistry-determining step. acs.org

Similarly, the Ir/SegPhos catalytic system has been effectively used for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, yielding chiral piperidine derivatives with two adjacent stereocenters in high diastereoselectivity and enantioselectivity. acs.org Rhodium-based catalysts have also proven effective. A rhodium-catalyzed reductive transamination using a chiral primary amine and formic acid as a hydrogen source allows for the rapid synthesis of various chiral piperidines from pyridinium salts with high diastereo- and enantioselectivity. dicp.ac.cn This method is notable for its tolerance of reducible functional groups like olefins and esters. dicp.ac.cn

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis

| Catalyst/Ligand System | Substrate Type | Key Features | Enantioselectivity (er or ee) | Source |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / MeO-BoQPhos | N-benzyl-α-arylpyridinium salts | Highly efficient for α-heteroaryl piperidines. | Up to 99.3:0.7 er | acs.org |

| Ir / SegPhos | 2-Aryl-3-phthalimidopyridinium salts | Creates two contiguous chiral centers with high stereocontrol. | High (e.g., 90% ee) | acs.org |

| [RhCp*Cl₂]₂ / Chiral Primary Amine | Pyridinium salts | Reductive transamination using formic acid; tolerates functional groups. | Excellent | dicp.ac.cn |

| [Ir(COD)Cl]₂ / L5 Ligand | 2-Esteryl-5-hydroxypyridinium salts | Produces cis-configured hydroxypiperidine esters. | Up to 97% ee | rsc.org |

Cyclization reactions are a cornerstone of heterocyclic synthesis, and achieving diastereoselectivity is crucial when multiple stereocenters are formed. For piperidine rings, several cyclization strategies have been developed to control the relative stereochemistry of substituents.

Radical cyclizations offer a powerful route to substituted piperidines. In the synthesis of 2,4-disubstituted piperidines from 7-substituted-6-aza-8-bromooct-2-enoates, the choice of the hydrogen-atom donor was found to have a dramatic effect on diastereoselectivity. nih.govacs.org While cyclization with tributyltin hydride typically yields trans piperidines with modest diastereomeric ratios (dr) of 3:1 to 6:1, using tris(trimethylsilyl)silane (B43935) can increase the ratio to as high as 99:1. nih.govacs.org This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer, which is possible due to the slower trapping of the piperidine radical by tris(trimethylsilyl)silane. nih.gov

Another versatile method involves carbonyl ene and Prins cyclizations of N-allyl-N-homoallylic amino aldehydes. A notable finding is the ability to switch diastereoselectivity by changing the catalyst. acs.org The carbonyl ene cyclization catalyzed by the Lewis acid methyl aluminum dichloride affords trans 3,4-disubstituted piperidines with up to 93:7 dr. acs.org In contrast, a Prins cyclization of the same precursors catalyzed by a Brønsted acid (hydrochloric acid) at low temperatures yields the cis products with diastereomeric ratios as high as 98:2. acs.org This switch provides a valuable tool for accessing either diastereomer from a common precursor.

Table 2: Diastereoselective Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Catalyst/Reagent | Product Configuration | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|

| Radical Cyclization | Tributyltin hydride | trans-2,4-Disubstituted | 3:1 to 6:1 | acs.org |

| Radical Cyclization | Tris(trimethylsilyl)silane | trans-2,4-Disubstituted | Up to 99:1 | nih.govacs.org |

| Carbonyl Ene Cyclization | MeAlCl₂ (Lewis Acid) | trans-3,4-Disubstituted | Up to 93:7 | acs.org |

| Prins Cyclization | HCl (Brønsted Acid) | cis-3,4-Disubstituted | Up to 98:2 | acs.org |

| 6-exo Radical Cyclization | Stabilized Radicals | 2,4,5-Trisubstituted | 3:2 to 40:1 | nih.gov |

In reactions where multiple products can form via competing pathways, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable (lower Gibbs free energy). libretexts.orgmasterorganicchemistry.com Reaction conditions such as temperature, time, and catalyst choice can dictate which product predominates. wikipedia.org

The diastereoselective synthesis of 3,4-disubstituted piperidines via Lewis acid-catalyzed cyclization provides a clear example of this principle. acs.orgnih.gov When the cyclization of aldehyde 4a is performed at a low temperature (-78 °C) using a Lewis acid like aluminum trichloride, the reaction is under kinetic control, and the cis-piperidine 6a is the major product. acs.org This kinetic product forms faster. However, if the reaction temperature is raised to 61 °C, the cyclization becomes reversible. Under these conditions, the system reaches equilibrium, favoring the formation of the more stable trans-piperidine 7a , the thermodynamic product. acs.orgnih.gov It was demonstrated that the initially formed kinetic product 6a isomerizes to the more stable thermodynamic product 7a upon warming. acs.org This ability to switch between kinetic and thermodynamic control by simply adjusting the temperature offers a powerful method for selectively synthesizing either the cis or trans diastereomer. acs.org

Table 3: Kinetic vs. Thermodynamic Control in the Cyclization of Aldehyde 4a

| Catalyst | Temperature (°C) | Product Ratio (cis:trans) | Control Type | Source |

|---|---|---|---|---|

| MeAlCl₂ | -78 | 75:25 | Kinetic | acs.org |

| MeAlCl₂ | 61 | 8:92 | Thermodynamic | acs.org |

| AlCl₃ | -78 | 88:12 | Kinetic | acs.org |

Derivatization and Functionalization Strategies of this compound

Once the core piperidine ring is formed, further derivatization can introduce a wide range of functional groups, enabling the exploration of structure-activity relationships for various applications. These strategies can target either the piperidine nitrogen or the carbon framework of the ring.

The nitrogen atom of the piperidine ring is a common site for functionalization. For a secondary amine like piperidine, N-substitution is typically straightforward. For instance, new N-aryl piperidine derivatives can be synthesized by reacting a substituted piperidine with an aryl halide, such as 4-fluoroacetophenone, in the presence of a base like potassium carbonate. anadolu.edu.tr This nucleophilic aromatic substitution reaction allows for the introduction of various aryl groups onto the piperidine nitrogen.

Another common strategy is N-alkylation. The synthesis of complex piperidine-containing molecules often involves the introduction of N-substituents at various stages. For example, in the synthesis of σ1 receptor ligands, piperidines with an N-methyl moiety were prepared as part of a multi-step sequence. nih.gov These derivatization reactions are crucial for tuning the biological and physicochemical properties of the final compounds. ajchem-a.com A catalyst-free, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid in water provides an environmentally benign route to N-substituted piperidines. ajchem-a.com

Incorporating a carboxylic acid or ester group onto the piperidine ring creates valuable building blocks for further synthesis, for instance, in the preparation of piperidinecarboxylic acid amides. google.com These derivatives can be synthesized through several approaches.

One powerful method is the hydrogenation of substituted pyridine precursors that already contain the desired carboxylate functionality. A systematic synthesis of all 20 regio- and diastereoisomers of methyl substituted pipecolinates (piperidine carboxylic acid methyl esters) was achieved through the hydrogenation of the corresponding disubstituted pyridines. nih.gov This approach provides cis-piperidines, which can then be epimerized under basic conditions to yield the trans-diastereoisomers. nih.gov

More advanced asymmetric methods can directly generate chiral piperidine carboxylates. The iridium-catalyzed asymmetric hydrogenation of 2-esteryl-5-hydroxypyridinium salts, for example, yields valuable cis-5-hydroxypiperidine-2-carboxylate esters with high enantiopurity and diastereoselectivity. rsc.org Another synthetic route starts from piperidine-4-carboxylic acid ethyl ester, which can be protected and then elaborated through cyclization and reduction steps to form complex spirocyclic piperidine derivatives. google.com

Transformations Involving the Dimethoxypropyl Acetal (B89532) Group

The dimethoxypropyl acetal group in this compound serves as a masked aldehyde. The primary and most crucial transformation of this group is its hydrolysis under acidic conditions to unmask the aldehyde functionality, yielding 3-(piperidin-1-yl)propanal. This aldehyde is not typically isolated due to its reactivity but is instead used in situ for subsequent reactions to generate a variety of functionalized piperidine derivatives. The general scheme for this hydrolysis is presented below:

Scheme 1: Hydrolysis of this compound [Image of the chemical reaction showing this compound reacting with H3O+ to yield 3-(piperidin-1-yl)propanal and two molecules of methanol]

The resulting 3-(piperidin-1-yl)propanal is a key intermediate that can undergo several further transformations, including reduction, oxidation, and condensation reactions.

The aldehyde group of 3-(piperidin-1-yl)propanal can be readily reduced to a primary alcohol, yielding 3-(piperidin-1-yl)propan-1-ol. T tcichemicals.comtcichemicals.comtcichemicals.comhis transformation is typically achieved using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction converts the reactive aldehyde into a stable hydroxyl group, which can be used for further synthetic elaborations, such as ether or ester formation.

| Product | Synonyms | CAS Number |

| 3-(Piperidin-1-yl)propan-1-ol | 1-Piperidinepropanol, 1-(3-Hydroxypropyl)piperidine | 104-58-5 |

Oxidation of the aldehyde in 3-(piperidin-1-yl)propanal leads to the formation of 3-(piperidin-1-yl)propanoic acid. T bldpharm.comhis conversion can be carried out using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid provides a handle for amide bond formation or other modifications at the terminus of the propyl chain. The hydrochloride salt of this acid is also commonly used.

nih.gov| Product | CAS Number | | :--- | :--- | | 3-(Piperidin-1-yl)propanoic acid | 26371-07-3 | | 3-(Piperidin-1-yl)propanoic acid hydrochloride | 14788-15-9 |

The aldehyde functionality of 3-(piperidin-1-yl)propanal can participate in condensation reactions with various nucleophiles. A notable example is the base-catalyzed aldol-type condensation with substituted acetophenones. This reaction has been used to synthesize a series of E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. T nih.govhese α,β-unsaturated ketones are of interest for their potential biological activities. The E-isomeric configuration is typically favored in these syntheses.

nih.govA study detailed the synthesis of several such derivatives, which were evaluated for their dopaminergic activity. T nih.govhe general reaction involves treating 3-(piperidin-1-yl)propanal (generated in situ) with a 4-substituted acetophenone (B1666503) in the presence of a base.

Table 1: Examples of Synthesized E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one Derivatives

nih.gov| Compound ID | 4-Substituent (R) | Product Name | | :--- | :--- | :--- | | 6a | H | E-3-(piperidin-1-yl)-1-phenylprop-2-en-1-one | | 6b | F | E-1-(4-fluorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one | | 6c | Cl | E-1-(4-chlorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one | | 6d | Br | E-1-(4-bromophenyl)-3-(piperidin-1-yl)prop-2-en-1-one | | 6e | CH₃ | E-1-(4-methylphenyl)-3-(piperidin-1-yl)prop-2-en-1-one | | 6f | OCH₃ | E-1-(4-methoxyphenyl)-3-(piperidin-1-yl)prop-2-en-1-one |

The bifunctional nature of 3-(piperidin-1-yl)propanal, containing both an amine (the piperidine nitrogen) and an aldehyde, makes it a potential precursor for intramolecular cyclization reactions to form bicyclic systems. While specific examples starting directly from the hydrolysis of this compound are not extensively detailed in the provided context, the general principle of cyclization of piperidine derivatives containing reactive functional groups is a well-established synthetic strategy. F researchgate.netor instance, related piperidine derivatives are known to undergo cyclization to form various heterocyclic structures. T researchgate.nethe reactivity of the aldehyde in 3-(piperidin-1-yl)propanal suggests its utility in forming fused or bridged ring systems under appropriate reaction conditions.

Reactivity of the Piperidine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring renders it nucleophilic and basic, making it susceptible to reactions with various electrophiles.

Alkylation and Acylation Reactions

The tertiary amine of this compound can undergo N-alkylation when treated with alkyl halides. This reaction leads to the formation of quaternary ammonium (B1175870) salts. The reaction typically proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide. To achieve monoalkylation on a secondary amine precursor to a tertiary amine like this compound, careful control of stoichiometry is necessary to avoid the formation of the quaternary salt. researchgate.net

Similarly, N-acylation can be achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of an N-acylpiperidinium species, which can be part of a larger molecular framework. The general mechanism involves the nucleophilic addition of the piperidine nitrogen to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) in a solvent like acetonitrile (B52724) or DMF. researchgate.net | Quaternary ammonium salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or anhydride (B1165640) in the presence of a base. | N-Acylpiperidinium species |

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidines.

Formation of Amides and Other N-Substituted Species

While the piperidine in this compound is already a tertiary amine and thus cannot form a stable amide bond directly through simple acylation, related secondary piperidines can readily form amides. The formation of amides from secondary amines and carboxylic acids is a fundamental transformation in organic chemistry, often requiring activation of the carboxylic acid. masterorganicchemistry.com Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a more reactive intermediate that is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.comescholarship.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. masterorganicchemistry.com

Reactions Involving the Dimethoxypropyl Acetal Moiety

The dimethoxypropyl group is a stable protecting group for an aldehyde functionality. Its reactivity is centered around the hydrolysis of the acetal to reveal the aldehyde.

Hydrolysis to Aldehyde Functionality

The acetal group of this compound can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, 3-(piperidin-1-yl)propanal. This reaction is a classic example of acetal deprotection and is typically carried out in the presence of an aqueous acid catalyst, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol and a proton yields the aldehyde. The presence of functional groups sensitive to acid, such as certain protecting groups, needs to be considered when performing this hydrolysis. nih.gov

Subsequent Reactions of the Liberated Aldehyde (e.g., Reductive Amination)

The liberated 3-(piperidin-1-yl)propanal is a versatile intermediate that can undergo various subsequent reactions. A particularly useful transformation is reductive amination. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion in situ, which is then reduced to a new, more substituted amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. nih.govmasterorganicchemistry.com This method provides a powerful tool for the construction of complex amine-containing molecules.

| Starting Material | Reagents & Conditions | Product |

| This compound | Aqueous acid (e.g., HCl, H₂SO₄) | 3-(Piperidin-1-yl)propanal |

| 3-(Piperidin-1-yl)propanal | Amine (R¹R²NH), NaBH₃CN or NaBH(OAc)₃ | N-alkylated or N,N-dialkylated 3-(piperidin-1-yl)propan-1-amine |

Table 2: Hydrolysis of the Acetal and Subsequent Reductive Amination.

Transformations of the Piperidine Ring System

The piperidine ring itself can undergo various transformations, although these often require more specific and sometimes harsh reaction conditions compared to the reactions at the nitrogen atom or the side chain. These transformations can include ring-opening reactions, ring expansions, or substitutions on the carbon framework of the ring. For instance, transformations can be achieved through functionalization of the piperidine ring at positions other than the nitrogen, often involving initial modification to introduce reactive handles. mdpi.comodu.edunih.gov The synthesis of substituted piperidines is a broad area of research, with many methods focusing on the construction of the ring with desired substituents already in place. mdpi.comresearchgate.net However, post-synthesis modification of the piperidine ring in a molecule like this compound would likely involve complex, multi-step sequences.

Ring Expansion and Contraction Methodologies

Methodologies for the ring expansion of N-substituted piperidines often involve the formation of a bicyclic aziridinium (B1262131) ion intermediate, which can then undergo nucleophilic attack to yield a larger ring system. acs.orgspringernature.comresearchgate.net For instance, the reaction of an N-alkyl-2-(halomethyl)pyrrolidine can lead to a piperidine through an aziridinium intermediate. acs.org Another strategy involves the [3+3] ring expansion of aziridines with vinyl carbenes to produce dehydropiperidines. springernature.comresearchgate.net

Conversely, ring contraction of piperidines to pyrrolidines has been achieved through methods like visible light-mediated Norrish type II reactions of α-acylated piperidines. nih.gov

While these general principles exist, no studies were found that specifically apply these ring expansion or contraction methodologies to this compound. The influence of the dimethoxypropyl side chain on the formation and reactivity of any potential intermediates in such transformations remains unelucidated.

Functional Group Interconversions on the Piperidine Core

Functional group interconversion is a cornerstone of organic synthesis, allowing for the modification of a molecule's reactive centers. fiveable.meyoutube.comyoutube.comyoutube.com In the context of piperidines, this can include a wide range of transformations. For example, N-dealkylation, the removal of the N-alkyl group, is a common metabolic pathway and a synthetically useful reaction that can be achieved through various chemical, catalytic, and enzymatic methods. nih.govacs.orgmdpi.com The presence of the acetal in the side chain of this compound could potentially influence the conditions required for N-dealkylation.

Other functional group interconversions on the piperidine ring itself, such as the introduction of substituents at various positions, are typically achieved through methods like lithiation followed by trapping with an electrophile, or through cycloaddition reactions. youtube.comyoutube.com The synthesis of aminoethyl-substituted piperidines has been accomplished through conjugate addition and subsequent homologation and amination steps. nih.gov However, the application of these techniques specifically to the this compound scaffold has not been reported.

Elucidation of Reaction Mechanisms

Detailed Mechanistic Pathways of Key Synthetic Steps

The synthesis of piperidines can be achieved through various routes, including the cyclization of amino alcohols or the reduction of pyridines. organic-chemistry.orgnih.gov Mechanistic studies on the synthesis of piperidines via copper-catalyzed intramolecular C-H amination have provided insights into the catalytic cycle. acs.org The mechanism of the piperidine-catalyzed Knoevenagel condensation has also been investigated, highlighting the role of iminium and enolate ions. acs.org

The synthesis of this compound itself would likely involve the reaction of piperidine with a suitable 3,3-dimethoxypropyl electrophile, or the cyclization of a precursor containing both the piperidine nitrogen and the dimethoxypropyl moiety. However, without specific literature on its synthesis, any proposed mechanistic pathway would be purely speculative.

Transition State Analysis in Stereocontrolled Reactions

Transition state analysis, often aided by computational chemistry, is crucial for understanding the stereochemical outcome of reactions. Such analyses have been performed for various stereocontrolled reactions involving piperidines, for example, in the context of kinetic resolutions. While these studies provide a framework for understanding stereocontrol in piperidine chemistry, there is no available transition state analysis for any reaction involving this compound.

Applications of 1 3,3 Dimethoxypropyl Piperidine in Complex Organic Synthesis

As a Building Block for Complex Heterocyclic Structures

No specific studies were identified that utilize 1-(3,3-Dimethoxypropyl)piperidine as a primary building block for the synthesis of other complex heterocyclic systems. General methodologies for piperidine (B6355638) synthesis and modification are well-established, but examples starting from this specific compound are not present in the surveyed literature.

Strategic Utilization in Total Synthesis of Natural Products and Analogs

There is no available information on the strategic use of this compound in the total synthesis of any natural products or their analogs.

Retrosynthetic Analysis Incorporating the Compound

A retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule. Without a known natural product or complex molecule that is synthesized from this compound, a meaningful retrosynthetic analysis incorporating this specific compound cannot be constructed.

Modular Synthesis Approaches

Modular synthesis involves the assembly of a target molecule from distinct, interchangeable building blocks. While modular approaches are common in the synthesis of complex piperidine-containing molecules, no instances specifically utilizing this compound as a module were found.

Development of Novel Synthetic Methodologies Driven by the Compound's Structure

No novel synthetic methodologies appear to have been developed that are specifically driven by the unique structural features of this compound.

Computational and Theoretical Studies of 1 3,3 Dimethoxypropyl Piperidine

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to predict the three-dimensional arrangement of atoms in a molecule and to assess the relative stabilities of its different spatial orientations.

The conformational landscape of 1-(3,3-dimethoxypropyl)piperidine is primarily dictated by the geometry of the piperidine (B6355638) ring and the orientation of its N-substituted propyl chain. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. However, the presence of the N-substituent introduces the possibility of different conformers.

For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position. In the case of this compound, the bulky dimethoxypropyl group would be expected to predominantly favor the equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring. This preference is a general trend observed in many N-alkylpiperidines. nih.gov

Table 1: Predicted Stable Conformations of this compound

| Conformer | Piperidine Ring Conformation | N-Substituent Orientation | Propyl Chain Conformation | Relative Energy (Predicted) |

| 1 | Chair | Equatorial | Anti | Lowest |

| 2 | Chair | Equatorial | Gauche | Higher |

| 3 | Chair | Axial | Anti | Significantly Higher |

| 4 | Twist-Boat | - | - | Potentially accessible in specific environments |

Note: This table is predictive and based on general principles of conformational analysis.

The energy landscape of this compound would be characterized by a global minimum corresponding to the most stable chair conformation with the equatorial N-substituent in an extended (anti) conformation. Other local minima, representing less stable conformers (e.g., gauche rotamers of the propyl chain or even the axial conformer), would be separated by energy barriers corresponding to bond rotations or ring flipping.

Computational methods such as molecular mechanics or density functional theory (DFT) can be employed to map this energy landscape. By systematically rotating the rotatable bonds and calculating the energy of the resulting geometries, a potential energy surface can be generated. This surface would reveal the transition states connecting different conformers and provide quantitative estimates of the energy differences between them. For instance, studies on N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that the piperidine ring can adopt a boat conformation depending on the substituents. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of a molecule, going beyond the classical picture of atoms and bonds.

The electronic structure of this compound can be characterized by its molecular orbitals, charge distribution, and electrostatic potential. The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. The oxygen atoms of the dimethoxy groups also have lone pairs and contribute to the molecule's polarity.

Quantum chemical methods like DFT can be used to calculate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the nitrogen atom, consistent with its role as an electron donor. The LUMO would likely be distributed over the carbon and hydrogen atoms of the piperidine ring and the propyl chain. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

The electrostatic potential map would show regions of negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, several reaction types could be investigated theoretically.

One important reaction would be its protonation at the nitrogen atom. Theoretical calculations can model the approach of a proton (or a hydronium ion) and determine the structure and stability of the resulting piperidinium (B107235) cation.

Another area of interest is the reactivity of the piperidine ring itself. For example, the Shono oxidation, an electrochemical process that functionalizes the carbon atom adjacent to the nitrogen in a tertiary amine, could be a potential reaction pathway. mdpi.com Theoretical studies could model the two-electron oxidation and subsequent steps to form an iminium cation intermediate. mdpi.com

Furthermore, the synthesis of substituted piperidines often involves cyclization reactions. nih.gov While this compound is already formed, theoretical calculations could be used to explore its potential involvement in further reactions, such as ring-opening or rearrangements, by identifying the transition states and calculating the activation energies for these processes.

In Silico Prediction of Chemical Reactivity and Synthetic Feasibility

In silico prediction of pharmacokinetic and toxicity profiles is a common application of computational chemistry in drug discovery. mdpi.com For this compound, properties such as its lipophilicity (logP), water solubility, and potential for metabolism can be estimated using various predictive models. These models often rely on quantitative structure-activity relationship (QSAR) principles.

The reactivity of the molecule can be predicted based on its calculated electronic properties. The nucleophilicity of the nitrogen atom suggests it will readily react with electrophiles. The presence of the acetal (B89532) group (dimethoxypropyl) indicates potential for hydrolysis under acidic conditions to yield the corresponding aldehyde.

The synthetic feasibility of this compound can also be assessed computationally. Retrosynthetic analysis can be performed in silico to identify potential starting materials and reaction pathways. For instance, a likely synthesis would involve the N-alkylation of piperidine with a 3,3-dimethoxypropyl halide or a related electrophile. nih.gov Alternatively, reductive amination of 3,3-dimethoxypropanal with piperidine could be another viable route. Computational chemistry could be used to evaluate the thermodynamics and kinetics of these potential synthetic steps.

Table 2: Predicted Physicochemical and Reactivity Properties of this compound

| Property | Predicted Value/Characteristic | Computational Method |

| Molecular Weight | 187.29 g/mol | - |

| LogP | ~2.0 - 2.5 | Fragment-based methods |

| pKa (conjugate acid) | ~9 - 10 | QSAR models |

| Major Nucleophilic Center | Piperidine Nitrogen | Electrostatic Potential Analysis |

| Major Electrophilic Center | Acetal Carbon (under acidic conditions) | Reaction Mechanism Studies |

| Predicted Metabolic Pathways | N-dealkylation, O-demethylation | In silico ADME prediction tools |

Note: The values in this table are estimations based on the structure and data from related compounds.

Structure-Reactivity Relationship Studies

Computational and theoretical chemistry provide powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. In the context of piperidine derivatives, these studies offer insights into how structural modifications influence electronic properties, stability, and reaction mechanisms. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles governing the structure-reactivity relationships of N-substituted piperidines can be elucidated through quantum chemical calculations and analysis of related compounds.

Theoretical Framework

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), are employed to determine various molecular properties and reactivity descriptors. researchgate.netresearchgate.net Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. schrodinger.comnih.gov A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. researchgate.netresearchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity profile. For instance, high chemical hardness suggests low reactivity, while a high electrophilicity index indicates a strong capacity to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are invaluable for predicting sites of chemical reactions, particularly non-covalent interactions. researchgate.netnih.gov

Influence of the Piperidine Ring and N-Substituent

The piperidine ring itself, as a saturated heterocycle, has a significant impact on the steric and electronic properties of the molecule. researchgate.net The nitrogen atom's lone pair of electrons makes the piperidine moiety a nucleophilic and basic center. The nature of the substituent attached to this nitrogen atom can modulate these properties significantly. nih.govrsc.org

Electronic Effects: The propyl chain is an electron-donating group (EDG), which increases the electron density on the piperidine nitrogen. This enhances the nucleophilicity and basicity of the nitrogen atom compared to an unsubstituted piperidine.

Steric Effects: The 3,3-dimethoxypropyl group introduces steric bulk around the nitrogen atom. This can hinder the approach of reactants to the nitrogen's lone pair, potentially slowing down reactions at this site compared to less hindered N-alkyl piperidines.

Conformational Flexibility: The propyl chain allows for multiple conformations, which can influence how the molecule interacts with other reactants or biological targets. The methoxy (B1213986) groups can also act as hydrogen bond acceptors, influencing solubility and intermolecular interactions.

Illustrative Research Findings

Quantum chemical studies on various piperidine derivatives have established clear structure-reactivity trends. For example, a study utilizing the HyperChem program with semi-empirical methods (AM1, PM3, RM1) analyzed the spatial, electronic, and energy characteristics of eight different piperidine derivatives. chemjournal.kz The findings from such studies demonstrate that the chemical stability of piperidine compounds is directly dependent on the magnitude of the HOMO-LUMO energy gap. chemjournal.kz Furthermore, calculations of thermodynamic properties like the enthalpy of formation allow for the determination of the most thermodynamically stable structures among a series of related compounds. chemjournal.kz

The following interactive table presents hypothetical, yet representative, quantum chemical data for a series of N-substituted piperidines to illustrate how different substituents could alter reactivity descriptors. The values are based on general principles observed in computational studies of similar compounds. researchgate.netnih.govchemjournal.kz

| Compound Name | N-Substituent | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) |

|---|---|---|---|---|---|

| Piperidine | -H | -5.8 | 1.5 | 7.3 | 3.65 |

| 1-Methylpiperidine | -CH₃ | -5.6 | 1.4 | 7.0 | 3.50 |

| 1-Ethylpiperidine | -CH₂CH₃ | -5.5 | 1.4 | 6.9 | 3.45 |

| 1-Propylpiperidine | -(CH₂)₂CH₃ | -5.4 | 1.3 | 6.7 | 3.35 |

| This compound | -(CH₂)₂CH(OCH₃)₂ | -5.3 | 1.2 | 6.5 | 3.25 |

| 1-Benzoylpiperidine | -C(O)Ph | -6.5 | -0.5 | 6.0 | 3.00 |

Note: The data in this table is illustrative and intended to demonstrate established chemical principles. The values for this compound are estimated based on trends observed for other N-alkylpiperidines and the electronic effects of its substituents.

Advanced Analytical Methodologies in the Research of 1 3,3 Dimethoxypropyl Piperidine

Spectroscopic Techniques for Elucidating Reaction Progress and Intermediates

Spectroscopic methods are indispensable tools for monitoring the synthesis of 1-(3,3-dimethoxypropyl)piperidine and identifying any transient intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the piperidine (B6355638) ring, the propyl chain, and the methoxy (B1213986) groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen in the piperidine ring would typically appear as a multiplet in the downfield region. The methoxy groups would present as a sharp singlet, and the various methylene (B1212753) groups of the propyl chain would each have distinct signals.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a unique signal for each carbon atom in a different chemical environment. This would allow for the unambiguous confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show C-H stretching vibrations for the alkane-like parts of the molecule, as well as C-N and C-O stretching vibrations, confirming the presence of the piperidine ring and the dimethoxy groups. The absence of certain bands, such as a strong C=O stretch, would confirm the successful conversion of starting materials.

Advanced Chromatographic Separations for Complex Reaction Mixtures

The synthesis of this compound can result in a mixture containing the desired product, unreacted starting materials, and potential by-products. Advanced chromatographic techniques are essential for the separation and purification of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture with high resolution. For the analysis of piperidine derivatives, a reversed-phase column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to control the pH. A patent for the HPLC analysis of 3-aminopiperidine, for instance, describes the use of a chiral column and a differential refractive index detector, highlighting the specificity that can be achieved. sigmaaldrich.com

Gas Chromatography (GC): GC is another valuable tool, particularly for volatile compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information about the components of a reaction mixture. The choice of column and temperature program would be optimized to achieve the best separation of this compound from other components.

High-Resolution Mass Spectrometry for Precise Structural Assignment of Novel Compounds

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. This information is vital for confirming the identity of this compound and any novel by-products.

By providing a highly accurate mass measurement, often to within a few parts per million, HRMS allows for the calculation of a unique molecular formula. This is particularly important in distinguishing between isomers or compounds with very similar masses. For instance, LC-HRMS/MS has been effectively used to profile piperamides in various species, demonstrating its power in identifying and quantifying related compounds within a complex matrix. chemicalbook.com

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode of HRMS can provide further structural information, helping to piece together the different components of the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

For compounds that can be crystallized, X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute stereochemistry of chiral centers. While there is no specific published X-ray crystal structure for this compound, the technique is widely applied to piperidine derivatives. Current time information in Bangalore, IN.ontosight.aigoogle.com

Should this compound or a suitable derivative be crystallized, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair or boat). This level of detail is unparalleled by other analytical techniques and is considered the gold standard for structural elucidation.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-(3,3-Dimethoxypropyl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or palladium-catalyzed cyclization. For this compound, a plausible route could involve reacting a piperidine core with 3,3-dimethoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Optimization may include varying solvents (DMF vs. acetonitrile), temperature gradients, and stoichiometric ratios of reactants. Monitoring progress via TLC or GC-MS is critical to identify byproducts like unreacted intermediates. Post-synthesis, column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol can improve purity .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.3 ppm and piperidine ring protons between δ 1.5–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₁₀H₂₁NO₂: ~187.16 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for piperidine derivatives like this compound?

- Methodological Answer : Discrepancies in bioactivity data may arise from impurities, stereochemical variations, or assay conditions. To resolve these:

- Purification : Use preparative HPLC to isolate enantiomers if chiral centers exist (e.g., asymmetric synthesis using chiral catalysts) .

- Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled variables (e.g., serum-free media, incubation time).

- Meta-analysis : Compare data across studies using platforms like PubChem or ChemIDplus to identify trends in IC₅₀ values or receptor binding affinities .

Q. How can researchers optimize the reaction pathway to minimize byproducts like N-alkylated impurities in this compound synthesis?

- Methodological Answer : Byproduct formation often stems from competing alkylation at the piperidine nitrogen. Mitigation strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., using Boc or Fmoc groups) during alkylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing side reactions .

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp can model:

- Lipophilicity : LogP values (predicted ~1.8 for this compound) to assess blood-brain barrier permeability .

- Metabolic stability : CYP450 enzyme interactions using docking simulations (e.g., AutoDock Vina) .

- Toxicity : ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity risks .

Experimental Design & Data Analysis

Q. How should factorial design be applied to study the effects of temperature and catalyst loading on this compound synthesis?

- Methodological Answer : A 2² factorial design with factors:

- Temperature : 60°C vs. 80°C.

- Catalyst loading : 5 mol% vs. 10 mol% Pd(OAc)₂.

- Response variables : Yield (%) and purity (%).

- Statistical analysis : ANOVA to identify significant interactions (p < 0.05) and optimize conditions .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives, such as regioisomer formation?

- Methodological Answer :

- 2D NMR : NOESY or HSQC to distinguish between N- and O-alkylation products .

- X-ray crystallography : Single-crystal analysis for unambiguous confirmation of regiochemistry (if crystallizable) .

- IR spectroscopy : Compare carbonyl stretches (if applicable) to differentiate substituent positions .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency response : Immediate eye/skin flushing with water for 15 minutes; seek medical attention for persistent irritation .

Biological & Pharmacological Applications

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor affinity?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the dimethoxypropyl chain to modulate π-π interactions .

- Bioisosteres : Replace the piperidine ring with morpholine or azetidine to assess tolerance for ring size .

- In vitro assays : Competitive binding assays (e.g., radioligand displacement) against target receptors (e.g., σ-1 or dopamine D₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.